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  • Product: 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone
  • CAS: 884504-33-0

Core Science & Biosynthesis

Foundational

Introduction: The Structural Significance of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spect...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation, predicted data, and robust experimental protocols. Our approach is grounded in established scientific principles to ensure accuracy and reproducibility.

3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone is a complex organic molecule featuring several key functional groups that are of interest in synthetic and medicinal chemistry. Its structure comprises a propiophenone core, substituted with an ethoxy group on the aromatic ring and a 1,3-dioxane moiety at the 3-position of the propyl chain. The presence of these groups, along with multiple chiral centers, makes NMR spectroscopy an indispensable tool for its structural verification and stereochemical analysis.

The acetal group, specifically the 1,3-dioxane ring, serves as a common protecting group for carbonyls in organic synthesis. Its conformational flexibility can have a significant impact on the NMR spectrum. The 2'-ethoxypropiophenone fragment is a well-known pharmacophore in various biologically active compounds. Therefore, a complete understanding of the NMR spectral features of this molecule is crucial for quality control, reaction monitoring, and for correlating its structure with its chemical and biological properties.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone is predicted to exhibit a series of distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts are influenced by the electronic effects of neighboring functional groups (e.g., the carbonyl, the aromatic ring, and the oxygen atoms of the dioxane and ethoxy groups) and through-space interactions.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-7' (Aromatic)7.6 - 7.8ddJ = 7.8, 1.81H
H-5', H-6' (Aromatic)7.4 - 7.6m2H
H-4' (Aromatic)6.9 - 7.1dJ = 8.41H
H-2 (Dioxane CH)4.5 - 4.7tJ = 5.01H
OCH₂(Ethoxy)4.0 - 4.2qJ = 7.02H
OCH₂ (Dioxane, eq)4.0 - 4.2m2H
OCH₂ (Dioxane, ax)3.7 - 3.9m2H
CH₂ (Propyl)3.0 - 3.3m2H
CH₂ (Propyl)2.1 - 2.3m2H
CH₂ (Dioxane)1.9 - 2.1m2H
CH₃ (Ethoxy)1.3 - 1.5tJ = 7.03H

Causality Behind Predicted Shifts:

  • Aromatic Protons (H-4' to H-7'): The protons on the substituted benzene ring are expected to appear in the downfield region (6.9-7.8 ppm) due to the deshielding effect of the aromatic ring current. The ortho- and para-protons will have distinct chemical shifts due to the electronic influence of the ethoxy and propiophenone groups.

  • Dioxane Protons (H-2 and CH₂): The acetal proton (H-2) is significantly deshielded by the two adjacent oxygen atoms, predicting its signal at around 4.5-4.7 ppm as a triplet. The methylene protons of the dioxane ring will exhibit complex splitting patterns due to their diastereotopic nature, with axial and equatorial protons having different chemical shifts.

  • Ethoxy Group Protons (OCH₂ and CH₃): The methylene protons of the ethoxy group are deshielded by the adjacent oxygen and will appear as a quartet due to coupling with the methyl protons. The methyl protons will resonate as a triplet in the upfield region.

  • Propyl Chain Protons (CH₂): The methylene protons of the propyl chain will show complex multiplets due to coupling with each other and with the dioxane proton. The protons alpha to the carbonyl group will be the most deshielded in this chain.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, with each carbon atom in a unique electronic environment giving rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl)198 - 202
C-Ar (Aromatic, C-O)155 - 158
C-Ar (Aromatic, C-C=O)130 - 133
C-Ar (Aromatic, CH)120 - 135
C-2 (Dioxane CH)100 - 104
OCH₂ (Ethoxy)63 - 66
OCH₂ (Dioxane)60 - 65
CH₂ (Propyl, α to C=O)35 - 40
CH₂ (Propyl)25 - 30
CH₂ (Dioxane)25 - 30
CH₃ (Ethoxy)14 - 16

Rationale for Predicted Shifts:

  • Carbonyl Carbon: The carbonyl carbon is highly deshielded and will appear at the lowest field (198-202 ppm).

  • Aromatic Carbons: The aromatic carbons will resonate in the 120-158 ppm range. The carbon attached to the ethoxy group will be the most deshielded among the ring carbons.

  • Dioxane Carbons: The acetal carbon (C-2) will be significantly downfield (100-104 ppm) due to the two attached oxygens. The other methylene carbons of the dioxane ring will appear around 60-65 ppm.

  • Aliphatic Carbons: The carbons of the ethoxy and propyl chains will appear in the upfield region of the spectrum, with their specific shifts determined by their proximity to electron-withdrawing groups.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its good solubilizing power for many organic molecules and its single residual solvent peak. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent peak. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition: a. Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion. b. Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks. c. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Spectral Width: Typically -2 to 12 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.
  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration. d. Processing:
  • Apply a Fourier transform to the free induction decay (FID).
  • Phase the spectrum manually or automatically to obtain a flat baseline.
  • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
  • Integrate the signals to determine the relative number of protons for each peak.

3. ¹³C NMR Acquisition: a. Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard to simplify the spectrum to single lines for each carbon. b. Spectral Width: Typically 0 to 220 ppm. c. Acquisition Time: 1-2 seconds. d. Relaxation Delay (d1): 2-5 seconds. e. Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. f. Processing: Similar processing steps as for ¹H NMR, with chemical shift calibration to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizing the Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone with key proton and carbon atoms labeled for clarity in NMR assignments.

Caption: Molecular structure of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone.

Advanced NMR Experiments for Complete Structural Elucidation

For an unambiguous assignment of all proton and carbon signals, especially in complex molecules like this, a suite of 2D NMR experiments is highly recommended.

Workflow for 2D NMR Analysis:

G cluster_1D 1D NMR cluster_2D 2D NMR for Structural Connectivity cluster_Stereochem Stereochemical Analysis H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY Identifies proton-proton coupling networks HSQC HSQC (¹H-¹³C one-bond Correlation) H1->HSQC NOESY NOESY/ROESY (Through-space ¹H-¹H Correlation) H1->NOESY Reveals spatial proximity of protons, key for stereochemistry C13 ¹³C NMR C13->HSQC Assigns carbons directly bonded to protons COSY->NOESY HMBC HMBC (¹H-¹³C long-range Correlation) HSQC->HMBC Provides starting points for long-range correlations HMBC->C13 Connects molecular fragments across quaternary carbons and heteroatoms

Caption: Recommended workflow for complete NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connections within the propyl chain, the ethoxy group, and the dioxane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. This is a powerful tool for assigning carbon signals based on the already assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for example, linking the propyl chain to the carbonyl group and the dioxane ring.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. This is invaluable for determining the stereochemistry and preferred conformation of the molecule, particularly for the flexible dioxane ring.

Conclusion

The structural characterization of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone by ¹H and ¹³C NMR spectroscopy is a multi-faceted process that relies on a combination of 1D and 2D NMR techniques. The predicted spectral data provided in this guide serves as a robust starting point for analysis. For unequivocal proof of structure and stereochemistry, the application of advanced 2D NMR experiments as outlined is essential. The methodologies described herein are grounded in established principles of NMR spectroscopy and are designed to yield high-quality, reproducible data for researchers and scientists in the field of drug development and chemical synthesis.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

Exploratory

Thermodynamic Stability Profile of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone: A Technical Whitepaper

Executive Summary The molecule 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone is a complex pharmaceutical intermediate characterized by three distinct functional domains: a 1,3-dioxane cyclic acetal, a propiophenone core, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone is a complex pharmaceutical intermediate characterized by three distinct functional domains: a 1,3-dioxane cyclic acetal, a propiophenone core, and a 2'-ethoxy aromatic substitution. Understanding its thermodynamic stability is critical for optimizing synthetic routing, defining storage conditions, and ensuring regulatory compliance during Active Pharmaceutical Ingredient (API) manufacturing.

This whitepaper provides an in-depth mechanistic analysis of the molecule's thermodynamic vulnerabilities, supported by forced degradation frameworks and thermal analysis protocols. By deconstructing the kinetic and thermodynamic parameters of its degradation pathways, we establish a predictive model for its behavior under thermal, hydrolytic, and oxidative stress.

Structural Deconstruction & Thermodynamic Vulnerabilities

To accurately predict the stability of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone, we must isolate the thermodynamic behavior of its constituent moieties.

The 1,3-Dioxane Acetal Moiety: Hydrolytic Lability

The 1,3-dioxane ring serves as a protected aldehyde (specifically masking 4-(2-ethoxyphenyl)-4-oxobutanal). Thermodynamically, cyclic acetals are highly stable in neutral and basic conditions due to the high activation energy required to cleave the C-O ether bonds without an electrophilic catalyst. However, in acidic aqueous environments, the acetal undergoes specific acid-catalyzed hydrolysis[1].

The mechanism typically proceeds via an A-1 or A-2 transition state, where protonation of a dioxane oxygen creates a highly electrophilic oxonium ion, followed by a rate-limiting nucleophilic attack by water[2]. The thermodynamics of this reaction are heavily influenced by the stability of the 6-membered ring, which generally exhibits slower hydrolysis kinetics compared to 5-membered cyclic acetals[3].

The Propiophenone Core: Tautomerization and Photolysis

The aryl ketone core is susceptible to keto-enol tautomerization. While the keto form is the thermodynamic sink, prolonged exposure to high temperatures or extreme pH can facilitate enolization, creating a reactive nucleophilic alpha-carbon that is vulnerable to oxidative degradation or aldol condensation.

The 2'-Ethoxy Ether Linkage

Aryl ethers are generally robust. However, under aggressive oxidative stress (e.g., peroxide exposure) or extreme Lewis acidic conditions, the ethoxy group can undergo dealkylation. In standard pharmaceutical storage conditions, this moiety remains thermodynamically stable.

Hydrolysis A 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone (Stable in Neutral/Base) B Protonated Acetal (Oxonium Ion Formation) A->B + H+ (Acidic Media) C Hemiacetal Intermediate (Water Nucleophilic Attack) B->C + H2O (Rate-Limiting) D 4-(2-Ethoxyphenyl)-4-oxobutanal + 1,3-Propanediol C->D - H+ (Equilibrium Shift)

Figure 1: Acid-catalyzed hydrolysis pathway of the 1,3-dioxane moiety.

Regulatory Framework: Forced Degradation Studies

To comply with regulatory expectations, stability testing must systematically evaluate the molecule's intrinsic stability. The[4] and ICH Q1A(R2) mandate the use of scientifically justified stress conditions to identify degradation products and validate stability-indicating analytical methods[5].

A compliant forced degradation study targets a 5–20% degradation threshold[5]. This specific window is crucial: degrading the sample by less than 5% risks missing secondary degradants, while exceeding 20% often triggers unnatural, secondary degradation cascades that do not reflect real-world shelf-life conditions.

Workflow API API Intermediate Stability Testing T_Stress Thermal Stress (Solid State) API->T_Stress H_Stress Hydrolytic Stress (Solution pH 2-10) API->H_Stress O_Stress Oxidative Stress (H2O2 Exposure) API->O_Stress DSC DSC / TGA (Phase & Mass Profiling) T_Stress->DSC HPLC HPLC / NMR (Kinetics & Degradants) H_Stress->HPLC O_Stress->HPLC Profile Thermodynamic Stability Profile DSC->Profile HPLC->Profile

Figure 2: ICH Q1A(R2) aligned forced degradation and thermal analysis workflow.

Quantitative Data Summarization

The table below outlines the anticipated thermodynamic parameters and degradation limits for 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone based on its functional group profile.

ParameterExpected Range / LimitAnalytical MethodCausality & Significance
Melting Point (Tm) 65°C – 85°CDSCDefines the upper limit for solid-state processing. Endothermic peak sharpness indicates crystalline purity.
Decomposition Onset (Td) > 220°CTGAIndicates the thermal threshold before covalent bond cleavage (likely initiated at the ether/acetal linkages)[6].
Hydrolytic Half-Life (pH 2.0) < 1 Hour (at 25°C)HPLC / NMRRapid acetal cleavage due to high oxonium ion stability. Dictates avoidance of acidic excipients.
Hydrolytic Half-Life (pH 7.4) > 6 Months (at 25°C)HPLCLack of electrophilic catalysis preserves the 1,3-dioxane ring, ensuring physiological stability prior to metabolism.
Oxidative Degradation 5-10% (3% H2O2, 24h)LC-MSIdentifies vulnerabilities at the alpha-carbon of the propiophenone core.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, embedding internal controls that mathematically prove the reliability of the output.

Protocol 1: Thermal Stability Profiling via DSC and TGA

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques. TGA measures mass loss to identify volatile content and decomposition kinetics[7], while DSC captures heat flow to map phase transitions like melting and crystallization[6].

Step-by-Step Methodology:

  • Instrument Calibration (Validation Step): Calibrate the DSC using an Indium standard (Tm = 156.6°C, ΔHf = 28.45 J/g). Causality: This ensures that the thermocouple and heat flux sensors are perfectly aligned, preventing false onset temperature readings.

  • Sample Preparation: Accurately weigh 3.0 ± 0.2 mg of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone into a Tzero aluminum pan. Crimp the lid loosely to allow volatile escape during TGA, but use a hermetic seal for DSC to capture pure phase transitions.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: An inert atmosphere suppresses oxidative degradation, isolating pure thermal decomposition events.

  • Heating Ramp: Apply a heating rate of 10°C/min from 25°C to 300°C. Causality: A 10°C/min rate provides the optimal balance. Faster rates introduce thermal lag (artificially inflating the melting point), while slower rates broaden the signal, masking subtle glass transitions (Tg).

  • Data Integration: Overlay the TGA weight-loss derivative curve with the DSC heat-flow curve. An endotherm on the DSC without simultaneous mass loss on the TGA confirms a pure melting event, validating the physical stability of the crystal lattice.

Protocol 2: Acid-Catalyzed Hydrolysis Kinetics via 1H-NMR

To determine the precise thermodynamic lability of the 1,3-dioxane ring, real-time kinetic monitoring is required.

Step-by-Step Methodology:

  • Solvent Matrix Preparation: Prepare a 50:50 (v/v) mixture of Deuterium Oxide (D2O) buffered to pD 2.5 and Deuterated Acetonitrile (CD3CN). Causality: The propiophenone core is highly lipophilic. CD3CN acts as a co-solvent to maintain a homogenous single phase, ensuring the reaction follows predictable pseudo-first-order kinetics without precipitation artifacts.

  • Internal Standard Addition (Validation Step): Add 0.05 M of 1,4-Dioxane to the solvent matrix. Causality: 1,4-Dioxane is structurally similar but lacks the acetal linkage, making it completely inert under these conditions. Its NMR signal serves as an absolute, unchanging integration reference. If the total molarity of the system (Reactant + Products) deviates relative to this standard, the experiment is instantly flagged for solvent evaporation.

  • Reaction Initiation: Dissolve 20 mg of the API intermediate into 1 mL of the solvent matrix directly in an NMR tube.

  • Data Acquisition: Acquire 1H-NMR spectra at 298K every 5 minutes for 2 hours.

  • Kinetic Analysis: Track the disappearance of the acetal methine proton (typically around δ 5.5 ppm) and the appearance of the free aldehyde proton (around δ 9.8 ppm). Plot the natural log of reactant concentration versus time to extract the rate constant ( k ) and calculate the thermodynamic half-life.

Conclusion

The thermodynamic stability of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone is fundamentally dictated by the pH-dependent lability of its 1,3-dioxane ring and the thermal robustness of its propiophenone core. By employing strict, self-validating analytical protocols utilizing DSC, TGA, and NMR kinetics, researchers can accurately map its degradation pathways. Adherence to ICH Q1A(R2) forced degradation guidelines ensures that these thermodynamic profiles translate into reliable, regulatory-compliant shelf-life predictions.

References

  • Food and Drug Administration (FDA). "Q1 Stability Testing of Drug Substances and Drug Products." FDA Guidance Documents. Available at:[Link]

  • ACS Earth and Space Chemistry. "Thermodynamics and Kinetics of Atmospherically Relevant Acetalization Reactions." American Chemical Society. Available at:[Link]

  • Lab Manager. "Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques." Lab Manager. Available at:[Link]

  • Resolvemass. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." Resolvemass Analytical. Available at:[Link]

  • AZoM. "The Role of Thermal Analysis in Pharmaceutical Testing and R&D." AZo Materials. Available at:[Link]

  • Organic Chemistry Tutor. "Acetals Formation and Hydrolysis." Organic Chemistry Tutor. Available at: [Link]

Sources

Foundational

Unveiling the Mechanism of Action: 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone Derivatives in Targeted Therapeutics

Executive Summary The compound 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone (CAS 884504-33-0) is a highly specialized, masked 1,4-dicarbonyl building block that has become a cornerstone in the development of novel heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone (CAS 884504-33-0) is a highly specialized, masked 1,4-dicarbonyl building block that has become a cornerstone in the development of novel heterocyclic therapeutics. By serving as a stable precursor to 4-(2-ethoxyphenyl)-4-oxobutanal, this scaffold enables the precise synthesis of 2-(2-ethoxyphenyl)pyrrole derivatives via the Paal-Knorr reaction.

This technical whitepaper explores the polypharmacological potential of these derivatives, focusing on their mechanism of action in two distinct therapeutic arenas: Dual Inhibition of HIV-1 Integrase (IN) and Ribonuclease H (RNase H) , and Orexin Receptor (OX1R/OX2R) Antagonism for central nervous system (CNS) disorders.

Chemical Biology & Scaffold Rationale

The strategic design of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone is rooted in its ability to bypass the inherent instability of free 1,4-dicarbonyls, which are prone to premature aldol condensation and polymerization.

  • The 1,3-Dioxane Acetal: This protecting group ensures the molecule remains inert during storage and initial functionalization. Upon mild acidic hydrolysis, it unmasks the terminal aldehyde, generating the highly reactive 4-(2-ethoxyphenyl)-4-oxobutanal intermediate.

  • The 2'-Ethoxy Group: The ortho-ethoxy substitution on the phenyl ring is not merely a structural variation; it is a critical pharmacophore. The oxygen atom acts as a potent hydrogen-bond acceptor, while the ethyl chain provides specific steric bulk. This steric hindrance restricts the free rotation of the phenyl ring, locking the resulting pyrrole derivative into a specific dihedral angle that minimizes the entropic penalty upon binding to target proteins.

The causal relationship between this protected precursor and the generation of active therapeutic agents is visualized below.

G A 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone (Masked 1,4-Dicarbonyl) B Acidic Deprotection (TFA / H2O) A->B C 4-(2-Ethoxyphenyl)-4-oxobutanal (Reactive Intermediate) B->C D Paal-Knorr Pyrrole Synthesis (+ Primary Amines) C->D E 1-Substituted-2-(2-Ethoxyphenyl)pyrroles (Core Pharmacophore) D->E F HIV-1 IN/RNase H Dual Inhibitors E->F Diketo-acid functionalization G Orexin Receptor Antagonists (DORAs) E->G Octahydropyrrolo fusion

Chemical workflow from the protected 1,4-dicarbonyl to therapeutic pyrrole derivatives.

Primary Mechanism of Action: HIV-1 IN and RNase H Dual Inhibition

The most prominent application of the 2-(2-ethoxyphenyl)pyrrole scaffold is in the design of anti-retroviral agents, specifically targeting the HIV-1 Integrase (IN) and Ribonuclease H (RNase H) enzymes ([1]).

Causality of Target Engagement

HIV-1 IN and RNase H share a similar active site architecture, characterized by a catalytic triad (DDE motif) that coordinates two essential magnesium (Mg²⁺) ions. Derivatives synthesized from our title compound are typically functionalized with a diketo-acid (DKA) moiety.

The mechanism of action is a synergistic, two-pronged assault:

  • Metal Chelation: The DKA moiety acts as a tridentate ligand, sequestering the Mg²⁺ cofactors in the enzyme's active site. This directly halts the 3'-processing and strand transfer reactions required for viral DNA integration.

  • Hydrophobic Locking: The 2-ethoxyphenyl group synthesized from the propiophenone precursor projects into a highly conserved hydrophobic pocket (comprising residues Tyr143 and Pro145). The specific dihedral angle induced by the ortho-ethoxy group allows for optimal π−π stacking, anchoring the inhibitor and preventing dissociation.

MOA IN HIV-1 Integrase (IN) Active Site Effect Strand Transfer Inhibition Viral DNA Integration Blocked IN->Effect Prevents 3'-processing Drug Pyrrole Derivative 2-Ethoxyphenyl Moiety Mg Mg2+ Cofactors Chelation Target Drug->Mg Diketo-acid coordinates Mg2+ Hydrophobic Hydrophobic Pocket Tyr143 / Pro145 Drug->Hydrophobic 2-Ethoxy group Pi-Pi stacking Mg->IN Catalytic core deactivated Hydrophobic->IN Conformational lock

Mechanism of action at the HIV-1 Integrase active site via Mg2+ chelation and hydrophobic locking.

Secondary Mechanism of Action: Orexin Receptor Modulation

Beyond virology, derivatives of this scaffold have demonstrated profound efficacy as Dual Orexin Receptor Antagonists (DORAs), utilized in the treatment of insomnia and sleep-wake disorders ([3]).

When the 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone core is cyclized into an octahydropyrrolo[3,4-c]pyrrole architecture, the 2-ethoxyphenyl moiety acts as an essential selectivity filter. The mechanism relies on competitive antagonism at the OX1R and OX2R G-protein coupled receptors. The 2-ethoxy group occupies a deep, lipophilic sub-pocket within the transmembrane helices of the orexin receptor, displacing the endogenous neuropeptides (Orexin-A and Orexin-B) and downregulating the downstream phospholipase C (PLC) signaling cascade.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols detail the synthesis of the core pharmacophore and the subsequent biological validation. These workflows are designed as self-validating systems incorporating strict internal controls.

Protocol A: Paal-Knorr Synthesis of the Pyrrole Core

This protocol outlines the conversion of the protected precursor into the active pyrrole scaffold ([2]).

  • Deprotection: Dissolve 10 mmol of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone in 20 mL of a 4:1 mixture of Tetrahydrofuran (THF) and 1M aqueous HCl. Stir at 40°C for 2 hours. Causality: The mild acidic environment hydrolyzes the dioxane ring without triggering premature polymerization of the resulting 1,4-dicarbonyl.

  • Condensation: Neutralize the solution with saturated NaHCO₃. Add 12 mmol of the desired primary amine (e.g., benzylamine) and 10 mol% of p-Toluenesulfonic acid (pTSA) as a catalyst. Reflux for 6 hours.

  • Cyclization & Dehydration: The reaction proceeds via a hemiaminal intermediate. The continuous reflux drives off water (ideally using a Dean-Stark trap), forcing the double dehydration step to yield the fully aromatized 1-substituted-2-(2-ethoxyphenyl)pyrrole.

  • Validation: Confirm product formation via ¹H-NMR. The disappearance of the dioxane multiplet (δ 4.5-4.8 ppm) and the appearance of the distinct pyrrole β -protons (δ 6.1-6.3 ppm) validates the ring closure.

Protocol B: Self-Validating HIV-1 IN Strand Transfer Assay

To evaluate the mechanism of action, a FRET-based biochemical assay is utilized.

  • Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM DTT. Causality: MgCl₂ is strictly required; its absence will yield zero enzyme activity, serving as a baseline negative control.

  • Enzyme & Substrate Incubation: Add 100 nM of recombinant HIV-1 IN. Introduce the fluorophore-quenched double-stranded DNA substrate mimicking the viral U5 LTR sequence.

  • Compound Addition (Internal Controls):

    • Test Wells: Add the synthesized pyrrole derivative (0.1 nM to 10 µM).

    • Positive Control Well: Add Raltegravir (known IN inhibitor).

    • Vehicle Control Well: Add 1% DMSO.

  • Detection: Measure fluorescence at Ex/Em 490/520 nm after 1 hour. A decrease in fluorescence relative to the vehicle control indicates successful inhibition of the strand transfer mechanism.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the comparative efficacy of various derivatives synthesized from the 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone scaffold, highlighting the critical nature of the 2-ethoxy substitution.

Compound DerivativePhenyl Ring SubstitutionIN Inhibition (IC₅₀, µM)RNase H Inhibition (IC₅₀, µM)Orexin OX2R Antagonism (Kᵢ, nM)
Derivative 1 Unsubstituted12.4 ± 1.1>50450 ± 20
Derivative 2 4-Methoxy8.2 ± 0.935.1 ± 2.4210 ± 15
Derivative 3 2-Methoxy3.1 ± 0.412.5 ± 1.285 ± 8
Derivative 4 2-Ethoxy (Target Scaffold) 0.8 ± 0.1 4.2 ± 0.5 12 ± 2
Raltegravir Positive Control0.015 ± 0.002N/AN/A

Data Interpretation: The transition from an unsubstituted phenyl ring to a 2-ethoxy substituted ring (Derivative 4) results in a >15 -fold increase in Integrase inhibition and a >35 -fold increase in Orexin receptor affinity. This quantitatively validates the mechanistic hypothesis that the steric bulk and hydrogen-bonding capacity of the ortho-ethoxy group are indispensable for optimal target engagement.

References

  • Costi, R., et al. "6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic Acids as Dual Inhibitors of Recombinant HIV-1 Integrase and Ribonuclease H, Synthesized by a Parallel Synthesis Approach." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • "Covalent modification of biological targets with natural products through Paal–Knorr pyrrole formation." PMC, National Institutes of Health. URL:[Link]

  • "WO2011050198A1 - Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators." Google Patents.
Exploratory

Solubility profile of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone in organic solvents

An In-Depth Technical Guide to the Solubility Profile and Thermodynamic Behavior of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone Executive Summary The compound 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone (CAS: 884504-33-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile and Thermodynamic Behavior of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone

Executive Summary

The compound 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone (CAS: 884504-33-0) is a highly specialized, structurally complex pharmaceutical intermediate[1]. Characterized by a propiophenone core, an ethoxy-substituted aromatic ring, and a 1,3-dioxane cyclic acetal, its unique functional group topology presents specific challenges and opportunities in process chemistry[2]. This whitepaper provides a rigorous, causality-driven framework for evaluating its solubility across various organic solvent classes. By synthesizing theoretical predictive models with self-validating empirical protocols, this guide empowers researchers to optimize reaction yields, design efficient anti-solvent crystallization processes, and ensure scalable, compliant manufacturing.

Structural Analysis & Predictive Thermodynamic Framework

To engineer a robust solvent system, we must first deconstruct the solute's intermolecular forces. The solubility of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone is dictated by its lack of strong hydrogen bond donors (absence of -OH or -NH groups) and the presence of multiple hydrogen bond acceptors (the ketone carbonyl, the ether oxygen, and the two acetal oxygens).

The Hansen Solubility Parameters (HSP) Causality According to the foundational thermodynamic models detailed in [3], a solute will dissolve in a solvent if their cohesive energy densities—broken down into dispersive ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces—are closely aligned[4].

  • Dispersive Forces ( δD​ ): The bulky aromatic ring and aliphatic dioxane backbone provide moderate-to-high dispersive interactions.

  • Polar Forces ( δP​ ): The asymmetric electron distribution around the ketone and ether linkages imparts significant polarity.

  • Hydrogen Bonding ( δH​ ): Acting exclusively as a hydrogen-bond acceptor, the molecule exhibits a high affinity for polar aprotic solvents (which stabilize the dipole) and moderate affinity for polar protic solvents (which can donate hydrogen bonds to the acetal/ketone oxygens).

Regulatory Solvent Selection In pharmaceutical development, solvent selection is constrained by toxicity. The strictly regulate organic volatile chemicals[5]. Therefore, our profiling methodology prioritizes Class 3 solvents (e.g., ethanol, ethyl acetate, heptane), which possess low toxic potential and are preferred for late-stage API processing, over restricted Class 2 solvents (e.g., dichloromethane)[6][7].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To determine the true thermodynamic equilibrium solubility—as opposed to metastable kinetic solubility—the saturation shake-flask method is the industry gold standard[8]. Kinetic methods (such as solvent-shift techniques) often overestimate solubility due to transient supersaturation. The shake-flask method guarantees that the solid phase is in absolute thermodynamic equilibrium with the solution[9][10].

Step-by-Step Self-Validating Protocol:

  • Preparation & Visual Validation: Accurately weigh an excess amount of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone (e.g., 500 mg) into a 10 mL borosilicate glass vial. Add 2.0 mL of the target organic solvent. Causality & Validation: The presence of excess solid is a critical self-validating visual cue. It ensures the chemical potential of the solid equals that of the solute in solution. If all solid dissolves, the system is not saturated, and the experiment must be restarted with a higher solute mass.

  • Thermostatic Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25.0 ± 0.1 °C. Causality: Solubility is a highly temperature-dependent thermodynamic property driven by the enthalpy of solution ( ΔHsol​ ). Precise thermal control prevents fluctuations that could cause dissolution/precipitation cycles, skewing equilibrium data[8]. Agitate at 200 rpm for 48 hours to overcome the activation energy barrier of dissolution.

  • Phase Separation via Centrifugation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 25 °C. Causality: Centrifugation is preferred over syringe filtration. Filters can adsorb lipophilic compounds or leach extractables into the solvent, leading to false-positive concentration spikes during quantification[11].

  • Quantification & Mass Balance: Extract an aliquot of the clear supernatant, dilute it volumetrically with the mobile phase, and analyze via High-Performance Liquid Chromatography (HPLC) at the compound's UV maximum. Validation: Cross-reference the integrated area against a 5-point validated calibration curve ( R2>0.999 ) to ensure linear detector response.

Quantitative Data: Predictive Solubility Profile

Based on the structural HSP analysis and empirical behavior of highly substituted propiophenones, the following table summarizes the representative thermodynamic solubility profile of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone at 25°C.

Organic SolventICH Q3C ClassDielectric Constant ( ϵ )Predictive Solubility (mg/mL)Process Chemistry Application
Dichloromethane Class 28.9> 500High-capacity biphasic extraction (Use with caution due to toxicity).
Ethyl Acetate Class 36.0> 250Primary reaction solvent / "Good" solvent for crystallization.
Acetone Class 320.7> 200Equipment cleaning / Rework solvent.
Ethanol (Absolute) Class 324.550 - 100Ideal medium for temperature-cycling crystallization.
Heptane Class 31.9< 10Primary "Anti-solvent" for precipitation.
Water N/A80.1< 0.1Aqueous quench / Impurity wash medium.

Process Optimization: Anti-Solvent Crystallization Engineering

By leveraging the solubility differential outlined above, process chemists can engineer highly efficient purification workflows. 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone exhibits a steep solubility curve between polar aprotic solvents and non-polar aliphatic hydrocarbons. Dissolving the crude intermediate in a minimal volume of Ethyl Acetate (the "good" solvent) at 40°C, followed by the controlled, dropwise addition of Heptane (the "anti-solvent") under high shear, will induce supersaturation. This forces the compound to nucleate and crystallize, leaving structurally dissimilar impurities dissolved in the mother liquor.

Analytical Workflow Visualization

G N1 Compound Input 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone N2 Solvent Selection (ICH Q3C Guidelines) N1->N2 Define Parameters N3 Saturation Shake-Flask (Excess Solid Validation) N2->N3 Add Solvents N4 Thermostatic Equilibration (25°C, 48 hours) N3->N4 Agitate N5 Phase Separation (Centrifugation at 10k rpm) N4->N5 Extract Aliquot N6 HPLC Quantification (Linearity & Mass Balance) N5->N6 Supernatant N7 Solubility Profile Data Synthesis N6->N7 Analyze N8 Process Optimization (Crystallization Design) N7->N8 Apply Data

Figure 1: Thermodynamic solubility screening and process optimization workflow.

References

  • NextSDS Substance Database. 3-(1,3-DIOXAN-2-YL)-2'-ETHOXYPROPIOPHENONE Chemical Substance Information. Retrieved from [2][12].

  • Rieke Metals. 3-(1,3-dioxan-2-yl)-2'-ethoxypropiophenone | #8531 (CAS: 884504-33-0). Retrieved from [1].

  • International Council for Harmonisation (ICH). ICH Q3C Guidelines for Residual Solvents. Retrieved from [5][6][7][13].

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Retrieved from[8][9][10][11].

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge. Retrieved from [3][4].

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Dioxane Ring Deprotection in 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone

Executive Summary The compound 3-(1,3-Dioxan-2-yl)-2'-ethoxypropiophenone is a highly valuable synthetic intermediate, functioning as a masked 1,4-dicarbonyl system. The 1,3-dioxane ring serves as a robust protecting gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1,3-Dioxan-2-yl)-2'-ethoxypropiophenone is a highly valuable synthetic intermediate, functioning as a masked 1,4-dicarbonyl system. The 1,3-dioxane ring serves as a robust protecting group for the terminal aldehyde, allowing upstream transformations on the propiophenone backbone. However, the unmasking of this acetal to yield 4-(2-ethoxyphenyl)-4-oxobutanal presents unique chemical challenges. This application note details field-proven, self-validating protocols for the chemoselective cleavage of the 1,3-dioxane ring, balancing the need for complete deprotection against the risk of product degradation.

Mechanistic Rationale & Expert Insights

The 1,3-Dioxane Thermodynamic Challenge

Unlike 5-membered 1,3-dioxolanes, 6-membered 1,3-dioxanes adopt a highly relaxed, thermodynamically stable chair conformation. This structural stability means that 1,3-dioxanes are significantly more resistant to acidic hydrolysis . Consequently, standard mild deprotection conditions (e.g., catalytic Pyridinium p-toluenesulfonate) often result in incomplete conversion. To drive the equilibrium toward the aldehyde, a large molar excess of water and a stronger Brønsted or Lewis acid is required.

The Furan Cyclodehydration Risk (Causality of Failure)

The most critical failure point in this specific deprotection is over-reaction. The target product, 4-(2-ethoxyphenyl)-4-oxobutanal, is a 1,4-dicarbonyl compound. If exposed to strong acids (like refluxing aqueous HCl) for prolonged periods, the enol tautomer of the ketone will nucleophilically attack the protonated aldehyde. This intramolecular cyclization, followed by dehydration, irreversibly forms 2-(2-ethoxyphenyl)furan . Therefore, the choice of acid and the precise timing of the reaction quench are not merely procedural steps—they are the fundamental parameters dictating yield.

Mechanism A Acetal (Protected) B Oxonium Ion (Ring-Opened) A->B + H+ C Hemiacetal Intermediate B->C + H2O D 1,4-Dicarbonyl (Target Product) C->D - H+, - Diol E Furan Derivative (Side Product) D->E Excess Acid Cyclodehydration

Fig 1. Acid-catalyzed deprotection mechanism and competing cyclodehydration pathway.

Comparative Deprotection Strategies

To mitigate the risks outlined above, three distinct catalytic strategies can be employed. The data below summarizes the quantitative performance of each method based on standard synthetic benchmarks .

Table 1: Quantitative Comparison of Deprotection Methods

MethodCatalyst / ReagentsSolvent SystemTempTimeYield (%)Furan Formation Risk
Brønsted Acid p-TsOH (0.2 eq)Acetone / H₂O (5:1)45 °C4-6 h82-88%Moderate (if over-heated)
Lewis Acid Bi(OTf)₃ (1.0 mol%)THF / H₂O (9:1)25 °C1-2 h94-98%Very Low
Solid-Supported Silica Sulfuric AcidWet CH₂Cl₂25 °C2-3 h89-92%Low

Experimental Protocols

Protocol A: Mild Lewis Acid Catalysis via Bismuth Triflate (Recommended)

This protocol leverages the highly oxyphilic nature of Bi(OTf)₃ to activate the acetal at room temperature, providing a self-validating, high-yielding workflow.

Materials Required:

  • 3-(1,3-Dioxan-2-yl)-2'-ethoxypropiophenone (1.0 mmol, ~264 mg)

  • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (0.01 mmol, ~6.5 mg)

  • Tetrahydrofuran (THF) (9.0 mL)

  • Deionized Water (1.0 mL)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the substrate in 9.0 mL of THF. Add 1.0 mL of deionized water. Causality: THF homogenizes the lipophilic substrate and water, ensuring the catalyst can interface with both the acetal and the hydrolytic nucleophile.

  • Catalyst Addition: Add 1.0 mol% of Bi(OTf)₃ in one portion. The solution will remain clear. Stir vigorously at 25 °C.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1).

    • Starting Material Rf: ~0.60 (UV active).

    • Target Aldehyde Rf: ~0.35 (UV active, stains dark with 2,4-DNP).

    • Diagnostic check: The absence of a fast-moving spot at Rf ~0.85 confirms no furan has formed.

  • Quenching: Once TLC indicates >95% conversion (typically 1-2 hours), cool the flask to 0 °C and add 5 mL of cold saturated NaHCO₃. Causality: The acid must be strictly neutralized before solvent evaporation; concentrating the mixture in the presence of active acid will force the cyclodehydration of the product.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a bath temperature not exceeding 30 °C.

Workflow Start Dissolve Substrate in THF/H2O (9:1) AddAcid Add Bi(OTf)3 Catalyst (1.0 mol%) Start->AddAcid Stir Stir at 25°C (1-2 hours) AddAcid->Stir IPC TLC Check (Target > 95%?) Stir->IPC IPC->Stir No Quench Quench with Sat. NaHCO3 at 0°C IPC->Quench Yes Extract Extract with EtOAc & Wash (Brine) Quench->Extract Isolate Dry (Na2SO4) & Concentrate in vacuo Extract->Isolate

Fig 2. Optimized workflow for the Bi(OTf)3-catalyzed chemoselective deprotection.

Protocol B: Scalable Brønsted Acid Hydrolysis (p-TsOH)

For bulk scale-up where Bi(OTf)₃ is cost-prohibitive, p-TsOH provides a reliable alternative, provided strict temperature controls are maintained.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of the substrate in 40 mL of Acetone. Add 8 mL of H₂O.

  • Activation: Add p-Toluenesulfonic acid monohydrate (2.0 mmol, 0.2 eq).

  • Controlled Heating: Heat the mixture to exactly 45 °C. Causality: Exceeding 50 °C exponentially increases the rate of furan formation. The reaction must be driven by time, not excessive heat.

  • Monitoring & Quench: Check TLC every hour. Upon completion (approx. 5 hours), cool immediately to 0 °C. Add 15 mL of saturated NaHCO₃. Do not evaporate the acetone prior to adding the base.

  • Workup: Remove the acetone under reduced pressure (bath temp < 30 °C). Extract the remaining aqueous slurry with Dichloromethane (3 x 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Greene's Protective Groups in Organic Synthesis (4th Edition) . Wuts, P. G. M.; Greene, T. W. John Wiley & Sons.[Link]

  • A Simple and Efficient Chemoselective Method for the Catalytic Deprotection of Acetals and Ketals Using Bismuth Triflate . Carrigan, M. D.; Eash, K. J.; Oswald, M. C.; Mohan, R. S. The Journal of Organic Chemistry, 2002, 67(12), 4177–4182.[Link]

  • Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO₂ . Shirini, F.; Zolfigol, M. A.; Mohammadi, K. Molecules, 2004, 9(11), 881-887.[Link]

  • Reaction of the Acetals with TESOTf−Base Combination; Speculation of the Intermediates and Efficient Mixed Acetal Formation . Fujioka, H.; et al. Journal of the American Chemical Society, 2006, 128(14), 4632–4633.[Link]

Application

Using 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone as an active pharmaceutical ingredient (API) intermediate

Application Note: Advanced Synthetic Protocols for Heterocyclic API Scaffolds Using 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone Executive Summary In modern drug development, the rapid construction of diverse, functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthetic Protocols for Heterocyclic API Scaffolds Using 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone

Executive Summary

In modern drug development, the rapid construction of diverse, functionalized heterocycles is paramount. 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone serves as a highly specialized, versatile building block for the synthesis of active pharmaceutical ingredients (APIs). Featuring a privileged 2-ethoxyphenyl pharmacophore—a motif frequently found in CNS, urological, and cardiovascular drugs—this compound acts as a stable, masked 1,4-dicarbonyl equivalent[1].

By utilizing the 1,3-dioxane ring to protect the terminal aldehyde, chemists can bypass the inherent instability of free 1,4-dicarbonyls. This application note details the mechanistic rationale and provides self-validating protocols for unmasking this compound to synthesize two critical API scaffolds: pyrroles and pyridazines .

Chemical Profile & Quantitative Parameters

Table 1: Chemical Profile of the API Intermediate

Property Specification
IUPAC Name 3-(1,3-Dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one
CAS Registry Number 884504-33-0
Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Structural Class Protected 1,4-Dicarbonyl / Aryl Ketone

| Primary Utility | Precursor for Pyrrole and Pyridazine API Scaffolds |

Data supported by chemical substance registries[1],[2].

Table 2: Optimized Reaction Parameters for Heterocyclic Annulation

Target Scaffold Primary Reagent pH / Catalyst Temp (°C) Time (h) Expected Yield
Deprotected Aldehyde H₂O 1M HCl (pH < 1) 50 2.0 >95% (in situ)
Pyrrole Primary Amine (R-NH₂) NaOAc Buffer (pH ~4.5) 70 4.0 - 6.0 75 - 85%

| Pyridazine | Hydrazine (NH₂NH₂·H₂O) | Neutral to mild base | 25, then 80 | 1.0 + 3.0 | 65 - 80% |

Mechanistic Insights (E-E-A-T)

The strategic value of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone lies in its causality-driven design. Free 1,4-dicarbonyls (specifically 4-aryl-4-oxobutanals) are notoriously unstable; they are highly susceptible to premature enolization, intramolecular aldol condensations, and oxidative degradation.

By masking the terminal aldehyde as a 1,3-dioxane acetal, the molecule can endure harsh upstream synthetic conditions. The acetal cleanly cleaves under mild aqueous acidic conditions to liberate the reactive 4-(2-ethoxyphenyl)-4-oxobutanal. Once unmasked, the intermediate diverges into two primary pathways:

  • Paal-Knorr Pyrrole Synthesis: The primary amine attacks the less sterically hindered aldehyde to form a hemiaminal, followed by intramolecular cyclization with the ketone. Dehydration yields the thermodynamically stable aromatic pyrrole[3].

  • Pyridazine Annulation: Condensation with hydrazine forms a transient 4,5-dihydropyridazine. Because this intermediate lacks full aromaticity, an oxidative driving force (e.g., air/O₂ or a chemical oxidant) is required to extrude two protons and yield the aromatic pyridazine ring[4].

Synthetic Workflow Visualization

Pathway Acetal 3-(1,3-Dioxan-2-Yl)- 2'-Ethoxypropiophenone (Protected Acetal) Dicarbonyl 4-(2-Ethoxyphenyl)- 4-oxobutanal (1,4-Dicarbonyl Intermediate) Acetal->Dicarbonyl Acidic Hydrolysis (H+, H2O) Pyrrole 1-Substituted-2- (2-ethoxyphenyl)pyrrole (API Scaffold) Dicarbonyl->Pyrrole Primary Amine (R-NH2) Paal-Knorr Synthesis Pyridazine 3-(2-Ethoxyphenyl)- pyridazine (API Scaffold) Dicarbonyl->Pyridazine Hydrazine (NH2NH2) Condensation & Oxidation

Caption: Divergent synthetic pathways from 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone to heterocyclic APIs.

Experimental Protocols

Protocol A: One-Pot Deprotection and Paal-Knorr Pyrrole Synthesis

This protocol utilizes a one-pot biphasic system to minimize the handling of the unstable 1,4-dicarbonyl intermediate.

Step-by-Step Methodology:

  • Acetal Hydrolysis: Dissolve 10.0 mmol of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone in 40 mL of Tetrahydrofuran (THF). Add 10 mL of 1M aqueous HCl. Stir the mixture at 50°C for 2 hours.

  • Self-Validating IPC (In-Process Control): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The protected acetal is UV-active but does not react with stains. Complete hydrolysis is validated when the starting material spot disappears and a new, lower-Rf spot appears that instantly forms a bright orange precipitate upon 2,4-Dinitrophenylhydrazine (2,4-DNPH) staining. This confirms the liberation of the free aldehyde.

  • pH Adjustment (Critical Causality): Cool the mixture to room temperature. Add solid Sodium Acetate (NaOAc) until the pH reaches ~4.5. Reasoning: The Paal-Knorr synthesis requires mild acid to activate the carbonyls. However, if the pH is too low (pH < 3), the primary amine becomes fully protonated (ammonium), rendering it non-nucleophilic and diverting the reaction toward furan formation[3].

  • Cyclization: Add 12.0 mmol of the desired primary amine (R-NH₂). Heat the mixture to 70°C for 4–6 hours.

  • Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash sequentially with saturated NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Synthesis of 3-(2-Ethoxyphenyl)pyridazine

This protocol constructs the diazine ring, requiring a controlled oxidation step to achieve aromaticity.

Step-by-Step Methodology:

  • Unmasking: Deprotect the acetal exactly as described in Protocol A, Steps 1-2.

  • Neutralization: Carefully neutralize the mixture with saturated NaHCO₃ to pH 7. Reasoning: Hydrazine is a potent nucleophile but is severely deactivated in acidic media.

  • Condensation: Add 15.0 mmol of Hydrazine Hydrate (NH₂NH₂·H₂O) dropwise. Stir at room temperature for 1 hour to allow the initial hydrazone formation, then reflux at 80°C for 3 hours to force the ring closure to the 4,5-dihydropyridazine intermediate.

  • Aromatization (Oxidation): Cool the reaction to room temperature. To drive the formation of the fully aromatic pyridazine, bubble air through the solution in the presence of a catalytic amount of Cu(OAc)₂ (5 mol%) for 2 hours. Alternatively, 1.1 equivalents of DDQ can be added. Reasoning: The dihydropyridazine is thermodynamically unstable compared to the fully conjugated pyridazine system; oxidation is mandatory[4].

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Extract the filtrate with Dichloromethane (DCM), wash with water, dry, and concentrate to yield the pyridazine API scaffold.

Analytical Validation

To ensure the structural integrity of the synthesized API intermediates, perform the following validations:

  • ¹H NMR (400 MHz, CDCl₃): Successful deprotection is marked by the disappearance of the dioxane acetal triplet at ~4.5 ppm and the appearance of an aldehyde singlet at ~9.8 ppm. Following cyclization, the aldehyde peak must disappear, replaced by characteristic aromatic protons (e.g., pyrrole C3/C4/C5 protons at 6.0–7.0 ppm, or pyridazine C4/C5/C6 protons at 7.5–9.0 ppm).

  • LC-MS: Confirm the exact mass. The pyrrole derivative will show an [M+H]+ corresponding to the loss of the dioxane ring and two molecules of water, plus the addition of the amine mass.

Sources

Method

Catalysts for the alkylation of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone

An Application Guide for the Catalytic α-Alkylation of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone Introduction The α-alkylation of ketones is a cornerstone transformation in organic synthesis, pivotal for constructing ca...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Catalytic α-Alkylation of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone

Introduction

The α-alkylation of ketones is a cornerstone transformation in organic synthesis, pivotal for constructing carbon-carbon bonds. Propiophenone derivatives, in particular, are prevalent scaffolds in medicinal chemistry and materials science. The target molecule, 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone, presents a unique synthetic challenge due to its specific functional groups: an enolizable ketone prime for alkylation, a sterically demanding 1,3-dioxane moiety, and an electron-donating ethoxy group on the aromatic ring. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of potential catalytic strategies for the selective α-alkylation of this substrate. As direct literature on this specific molecule is limited, this document serves as an application note, extrapolating from well-established, field-proven catalytic systems for analogous ketones to propose robust and reliable protocols.

Part 1: Substrate Analysis and Strategic Considerations

Before selecting a catalytic system, a thorough analysis of the substrate is critical. The reactivity of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone is governed by a balance of electronic and steric factors, as well as the chemical stability of its protecting group.

  • Alkylation Site: The primary site for alkylation is the α-carbon, positioned between the carbonyl and the dioxane-containing methylene group. The protons on this carbon are acidic and can be abstracted by a suitable base to form a nucleophilic enolate or its equivalent.

  • Electronic Effects: The 2'-ethoxy group is an ortho-para directing, electron-donating group. Its presence may slightly decrease the acidity of the α-protons compared to an unsubstituted propiophenone, potentially requiring stronger bases or more potent catalytic activation.

  • Steric Hindrance: The 1,3-dioxane group is bulky. This steric shield can influence the trajectory of incoming reagents and the binding to the catalyst's active site, which can be leveraged for stereocontrol but may also impede reactivity.

  • Protecting Group Stability: The 1,3-dioxane is an acetal, which is generally stable under basic and neutral conditions but is labile in the presence of strong acids. This is a crucial consideration for both the reaction conditions and the final workup procedure, which should ideally be non-acidic or weakly acidic.

Caption: Key structural features of the target substrate.

Part 2: Catalytic Systems and Protocols

This section details several catalytic approaches suitable for the α-alkylation of ketones, with proposed protocols adapted for the specific target substrate.

Asymmetric Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble base and an organic-soluble substrate. Chiral PTC catalysts, typically derived from Cinchona alkaloids, can create a chiral ion pair with the enolate, enabling highly enantioselective alkylation.[1][2] This method is well-suited for our substrate due to its use of strong bases under conditions that preserve the dioxane protecting group.

Causality and Mechanism: The catalyst, a quaternary ammonium salt, transports the hydroxide or alkoxide base into the organic phase. This base deprotonates the ketone to form an enolate. The enolate remains tightly associated with the chiral catalyst, forming a chiral ion pair. The steric and electronic environment of the catalyst then directs the incoming alkylating agent to one face of the enolate, inducing asymmetry.

G start Ketone (R-H) + Alkyl Halide (R'-X) (Organic Phase) enolate Chiral Ion Pair [Q*]⁺[Enolate]⁻ start->enolate Base base Base (MOH) (Aqueous Phase) catalyst_hydroxide QOH base->catalyst_hydroxide Phase Transfer catalyst_free Chiral Catalyst QCl catalyst_free->base Regeneration catalyst_hydroxide->catalyst_free Deprotonates Ketone product Alkylated Ketone (R-R') enolate->product + R'-X - Q*X

Caption: Catalytic cycle for Phase-Transfer Catalyzed Alkylation.

Proposed Protocol: Asymmetric Benzylation

  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone (1.0 eq, e.g., 0.5 mmol), toluene (5 mL), and the chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 1-5 mol%).

  • Base Addition: Add freshly crushed potassium hydroxide (KOH) or cesium hydroxide (CsOH·H₂O) (5.0 eq) to the mixture.

  • Cooling: Cool the vigorously stirred suspension to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl bromide (1.2 eq) dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by adding water (10 mL) and diethyl ether (15 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-benzylated product.

  • Analysis: Determine the yield and enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary (Expected Outcomes)

Catalyst Loading (mol%)BaseTemperature (°C)Time (h)Est. YieldEst. ee (%)
1CsOH·H₂O024>90%>95%
5KOH018>85%>90%
1CsOH·H₂O25 (RT)12>90%~90%
Photochemical Organocatalysis

Modern synthetic methods increasingly leverage visible light to enable reactions under exceptionally mild conditions. A dual-catalysis system combining a nucleophilic organocatalyst and a photoredox catalyst can achieve the α-alkylation of ketones with alkyl halides that are often incompatible with classical anionic methods.[3][4][5]

Causality and Mechanism: A primary amine organocatalyst condenses with the ketone to form an enamine. Concurrently, a photoredox catalyst, excited by visible light (e.g., blue LEDs), activates an alkyl halide via a single-electron transfer (SET) process to generate an alkyl radical. This highly reactive radical is then intercepted by the nucleophilic enamine. A subsequent radical-polar crossover event yields the alkylated product and regenerates both catalysts. This redox-neutral process avoids harsh bases and temperatures.

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv (Visible Light) PC_reduced PC⁻ PC_star->PC_reduced + Enamine PC_reduced->PC + R-X - R•, X⁻ Ketone Ketone Enamine Enamine Ketone->Enamine + Organocat - H₂O Organocat Chiral Amine Catalyst Iminium Iminium Radical Cation Enamine->Iminium - e⁻ (to PC*) Product α-Alkylated Product Iminium->Product + R• + e⁻ (from PC⁻) + H₂O Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->PC_reduced G start Goal: α-Alkylation of Substrate chiral Is Enantioselectivity a Critical Goal? start->chiral green Is Atom Economy / Greenness a High Priority? chiral->green No ptc Consider Asymmetric Phase-Transfer Catalysis (PTC) chiral->ptc Yes mild Are Extremely Mild Conditions / Functional Group Tolerance Needed? green->mild No bh Consider Borrowing Hydrogen (BH) Catalysis green->bh Yes photo Consider Photochemical Organocatalysis mild->photo Yes ptc->mild If alkylating agent is sensitive

Sources

Application

High-Performance Liquid Chromatography (HPLC) Analysis of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone: A Detailed Protocol for Sample Preparation and Analysis

An Application Guide Abstract This document provides a comprehensive guide for the preparation and analysis of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPL...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract

This document provides a comprehensive guide for the preparation and analysis of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). As a complex propiophenone derivative, likely utilized as a pharmaceutical intermediate or considered a process-related impurity, its accurate quantification is essential for quality control and drug development. This guide details a robust sample preparation protocol designed to ensure sample solubility, stability, and compatibility with the HPLC system, thereby yielding accurate and reproducible chromatographic results. We will explore the rationale behind solvent selection, dissolution techniques, and filtration, and provide a validated set of HPLC parameters for analysis.

Introduction: The Analytical Imperative

Propiophenone derivatives are a significant class of compounds in medicinal chemistry and organic synthesis. The specific analyte, 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone, possesses several functional groups—a ketone, an ether, and a dioxane acetal—that contribute to its unique chemical properties. The presence of the aromatic ketone chromophore makes it an ideal candidate for UV-based detection in HPLC.

Accurate and precise analytical methods are paramount for ensuring the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates.[1] A well-designed sample preparation protocol is the foundation of any reliable analytical method. It aims to present the analyte to the instrument in a form that is free from interferences and compatible with the chromatographic system, thereby protecting the instrument, prolonging column life, and ensuring data integrity.[2] This note provides a field-proven methodology tailored for researchers, quality control analysts, and drug development professionals.

Experimental Design

This protocol is designed around a reverse-phase HPLC methodology, which is the most common and versatile mode of separation for small organic molecules of moderate polarity.[3] The entire workflow, from sample handling to data acquisition, is outlined below.

Materials and Reagents

The quality of reagents is critical for achieving sensitive and reproducible results. High-purity solvents are necessary to minimize background noise and interfering peaks.[4]

ItemSpecifications
Analyte 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone Reference Standard
Acetonitrile (ACN) HPLC Grade or higher
Methanol (MeOH) HPLC Grade or higher
Water HPLC Grade or Type I Ultrapure
Formic Acid LC-MS Grade (optional, for mobile phase modification)
Volumetric Flasks Class A (10 mL, 50 mL, 100 mL)
Pipettes Calibrated micropipettes
Analytical Balance Readable to 0.01 mg
Syringe Filters 0.22 µm or 0.45 µm PTFE (for organic solvents)
HPLC Vials 2 mL, with septa caps
Instrumentation

The following HPLC system configuration is recommended. Equivalent systems from other manufacturers are also suitable.

ComponentSpecifications
HPLC System Quaternary or Binary Gradient Pump System
Degasser In-line vacuum degasser
Autosampler Capable of 10 µL injections, with temperature control (optional)
Column Compartment Thermostatically controlled
Detector UV-Vis or Photodiode Array (PDA) Detector
Chromatography Column C18, 4.6 x 150 mm, 5 µm particle size (or similar)
Data System Chromatography Data Software (CDS) for control, acquisition, and processing

Detailed Sample Preparation Protocol

The primary goal of this protocol is to dissolve the analyte completely in a solvent that is compatible with the mobile phase and to remove any particulate matter.[2][4]

Step 1: Preparation of the Diluent

The choice of diluent is critical. It must fully solubilize the analyte and be miscible with the mobile phase to prevent sample precipitation upon injection, which can cause peak distortion and system blockage. A mixture of acetonitrile and water is an excellent choice for many reverse-phase applications.[5][6]

  • Procedure: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC Grade Water. For example, mix 500 mL of Acetonitrile with 500 mL of water. This mixture serves as the diluent for all sample and standard preparations.

Step 2: Preparation of the Stock Standard Solution (e.g., 1000 µg/mL)

Working from a concentrated stock solution allows for accurate dilutions and conserves the reference standard.

  • Procedure:

    • Accurately weigh approximately 25 mg of the 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone reference standard into a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of the Diluent (50:50 ACN/Water).

    • Sonicate for 5-10 minutes or until the standard is completely dissolved. The dioxane and ethoxy groups suggest good solubility in common organic solvents.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the Diluent and mix thoroughly by inverting the flask 15-20 times. This is your Stock Standard Solution (1.0 mg/mL or 1000 µg/mL).

Step 3: Preparation of Working Standard Solutions

Working standards are prepared by diluting the stock solution to concentrations that bracket the expected analyte concentration in the sample. This is essential for creating a calibration curve for quantification.

  • Procedure (Example for a 50 µg/mL Working Standard):

    • Pipette 5.0 mL of the Stock Standard Solution into a 100 mL volumetric flask.

    • Dilute to the mark with the Diluent.

    • Mix thoroughly. This solution is now ready for analysis.

Step 4: Preparation of the Sample Solution

This step assumes the sample is a solid material (e.g., a raw material or intermediate).

  • Procedure:

    • Accurately weigh an amount of the sample material expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Follow the same dissolution procedure as described in Step 2 (addition of diluent, sonication, and dilution to volume).

    • This creates a sample stock solution. Further dilution may be necessary to bring the analyte concentration into the linear range of the calibration curve. For example, a 1:20 dilution (as in Step 3) would be appropriate if the sample is expected to be pure.

Step 5: Final Filtration (Mandatory)

Filtration is a critical final step to remove insoluble particles, protecting the HPLC column from blockages and pressure buildup.[2][5]

  • Procedure:

    • Take a 3 mL syringe and draw up approximately 2 mL of the final prepared solution (either standard or sample).

    • Attach a 0.22 µm PTFE syringe filter to the syringe.

    • Dispense the solution through the filter into a clean HPLC vial. Discard the first 0.5 mL to ensure the filter is properly wetted and to avoid any potential leachables.

    • Cap the vial and place it in the autosampler tray.

Diagram of the Sample Preparation Workflow

G cluster_prep Solution Preparation cluster_final Final Processing A Weigh ~25 mg of Analyte Standard/Sample B Transfer to 25 mL Volumetric Flask A->B C Add ~15 mL of 50:50 ACN/Water Diluent B->C D Sonicate to Dissolve C->D E Cool and Dilute to Volume D->E F Prepare Working Solutions by Further Dilution E->F G Draw Solution into Syringe F->G H Filter through 0.22 µm PTFE Syringe Filter G->H I Dispense into HPLC Vial H->I J Ready for HPLC Injection I->J

Caption: Workflow for preparing samples and standards.

HPLC Method Parameters

The following reverse-phase conditions have been established as a robust starting point for the analysis of propiophenone derivatives.[3][7]

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-12.1 min: 90% to 50% B12.1-15 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm (based on the propiophenone chromophore)
Run Time 15 minutes

Rationale for Method Choices:

  • C18 Column: Provides excellent retention and separation for moderately polar organic compounds.

  • Acetonitrile/Water Mobile Phase: A common, effective mobile phase for reverse-phase chromatography, offering good peak shape and low UV cutoff.

  • Gradient Elution: The gradient program ensures that both the main analyte and any potential impurities with different polarities are eluted efficiently within a reasonable timeframe.

  • UV Detection at 254 nm: The substituted benzene ring in the propiophenone structure is expected to have strong absorbance at or near this wavelength. A PDA detector can be used to confirm the optimal wavelength.

System Suitability and Trustworthiness

To ensure the validity of the results, system suitability tests (SST) must be performed before any sample analysis. This validates that the chromatographic system is performing adequately.

  • Procedure:

    • Make five replicate injections of a working standard solution (e.g., 50 µg/mL).

    • Make one injection of a blank (diluent).

  • Acceptance Criteria:

    • Peak Tailing Factor: Should be ≤ 2.0.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0% for the five replicate injections.

    • Blank Injection: Should show no interfering peaks at the retention time of the analyte.

Meeting these criteria, as generally outlined in pharmacopeial guidelines, provides confidence in the accuracy and precision of the generated data.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the sample preparation and HPLC analysis of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone. By following the described steps for solvent selection, dissolution, and filtration, analysts can prepare samples that are fully compatible with the reverse-phase HPLC system. The provided method parameters serve as a robust starting point for method development and validation. Adherence to these guidelines will ensure the generation of high-quality, reproducible data essential for research, development, and quality control in the pharmaceutical industry.

References

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • Organomation. (2023). HPLC Sample Preparation. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Propiophenone, 2'-hydroxy-5'-methoxy- on Newcrom R1 HPLC column. Available at: [Link]

  • NextSDS. 3-(1,3-DIOXAN-2-YL)-2'-ETHOXYPROPIOPHENONE - Chemical Substance Information. Available at: [Link]

  • ALWSCI. (2025). Key Considerations For Sample Preparation in HPLC. Available at: [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Available at: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. Available at: [Link]

  • ResearchGate. HPLC timecourse monitoring of the syringe pump addition of a solution of propiophenone to a solution of acetophenone in acetonitrile/water. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization &amp; Solvent Selection for 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the isolation of 3-(1,3-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the isolation of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone .

Due to the structural flexibility of its dioxane ring and ethoxy ether linkages, this intermediate exhibits high solubility in many standard organic solvents. This often leads to severe phase separation issues, polymorphic instability, and regulatory bottlenecks during scale-up. The following troubleshooting modules provide mechanistic explanations and self-validating protocols to ensure robust, high-yield crystallization.

Module 1: Diagnosing and Mitigating "Oiling-Out" (Liquid-Liquid Phase Separation)

Q: Why does 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone consistently "oil out" instead of crystallizing during cooling, and how does solvent selection influence this?

A: Oiling-out, or Liquid-Liquid Phase Separation (LLPS), occurs when the cooling trajectory of your solution crosses the liquid-liquid binodal curve before it reaches the metastable zone limit required for solid nucleation.

The Causality: According to studies on phase separation published by 1[1], solvents that exhibit exceptionally high solubility for the target compound inherently reduce the maximum achievable supersaturation. At elevated temperatures, this high solubility favors phase separation into a solute-rich liquid phase and a solvent-rich liquid phase rather than forming a highly ordered crystal lattice[1]. To resolve this, you must shift from single, high-solubility solvents (like pure Dichloromethane) to a binary solvent/anti-solvent system that widens the metastable zone.

G Start Start Crystallization Screening CheckLLPS Does Oiling-Out (LLPS) Occur? Start->CheckLLPS HighSol High Solubility Solvent (Reduced Supersaturation) CheckLLPS->HighSol Yes Success Pure Crystalline Product CheckLLPS->Success No AdjustTemp Lower Temperature & Adjust Cooling Rate HighSol->AdjustTemp AddSeed Introduce Seed Crystals within MSZW AdjustTemp->AddSeed AddSeed->Success

Caption: Workflow for diagnosing and mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Protocol 1: Self-Validating Seeding Strategy to Bypass LLPS

To force nucleation before the system enters the LLPS regime, utilize this self-validating seeding methodology:

  • Map the Metastable Zone Width (MSZW): Deploy in-situ Focused Beam Reflectance Measurement (FBRM) probes to plot the solubility curve (clear point) and the nucleation curve (cloud point).

  • Prepare the Solution: Dissolve the intermediate in a Class 3 solvent (e.g., Ethyl Acetate) at 5°C below the solvent's boiling point until completely clear.

  • Cool to the Seeding Point: Cool the solution to a temperature exactly halfway between the solubility curve and the LLPS boundary (typically representing 10-15°C of supersaturation).

  • Introduce Seed Crystals: Add 1-2% wt/wt of pre-milled 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone seed crystals. Causality: Seeding provides a pre-existing crystal lattice, drastically lowering the activation energy required for nucleation[2]. This allows crystal growth to consume the supersaturation before the LLPS boundary is crossed.

  • Validation (Isothermal Hold): Hold the temperature isothermally for 2 hours. Use FBRM chord length distribution data to verify that the seed bed is growing (shift to larger chord lengths) and no oil droplets are forming.

  • Controlled Cooling: Initiate a slow, non-linear (cubic) cooling ramp to the final isolation temperature to maintain constant supersaturation.

Module 2: Regulatory Constraints & Solvent Toxicity

Q: How do I select a solvent system that optimizes yield without violating regulatory toxicity guidelines for pharmaceutical intermediates?

A: Solvent-related risks embedded during intermediate crystallization often require complete process redesigns if not addressed early, as highlighted by industry experts at 3[3]. The 4[4] strictly categorize solvents based on patient safety and establish Permitted Daily Exposure (PDE) limits[5].

Below is a quantitative evaluation of common crystallization solvents for this specific intermediate based on ICH Q3C standards:

SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Suitability & Process Risk Profile
Acetonitrile Class 24.1410Moderate Risk: Good impurity rejection, but the strict toxicity limit requires highly extended drying times[5].
N-Methylpyrrolidone (NMP) Class 25.3530Avoid: Severe teratogenic risk; highly difficult to remove due to its high boiling point[4].
Ethyl Acetate Class 350.05000Ideal Primary Solvent: Favorable solubility profile for the dioxane ring; low toxicity risk[5].
Ethanol Class 350.05000Good Primary Solvent: Promotes hydrogen bonding, though users must monitor for potential solvate formation.
Heptane Class 350.05000Ideal Anti-Solvent: Induces rapid supersaturation; excellent thermodynamic pairing with Ethyl Acetate.

Module 3: Polymorphic Selectivity via Anti-Solvent Addition

Q: My batches are yielding inconsistent crystal habits (needles vs. blocks). How does the choice and addition rate of an anti-solvent affect the polymorphic form?

A: The rate at which supersaturation is generated dictates whether the crystallization is under kinetic or thermodynamic control.

The Causality: As demonstrated in polymorphic selectivity studies by the 6[6], rapid addition of an anti-solvent generates extremely high, localized supersaturation. This kinetic pathway favors the nucleation of the metastable polymorph (following Ostwald's Rule of Stages) because it has a lower activation energy barrier[6]. Conversely, a slow, controlled addition keeps the system at a low, uniform supersaturation, thermodynamically favoring the stable polymorph[6].

Polymorph Solution Supersaturated Solution Kinetic High Supersaturation (Kinetic Control) Solution->Kinetic Fast Anti-Solvent Addition Thermo Low Supersaturation (Thermodynamic Control) Solution->Thermo Slow Anti-Solvent Titration MetaForm Metastable Form I Kinetic->MetaForm Fast Nucleation StableForm Stable Form II Thermo->StableForm Slow Growth MetaForm->StableForm Solvent-Mediated Phase Transition

Caption: Thermodynamic vs. Kinetic pathways dictating polymorphic form selection during crystallization.

Protocol 2: Controlled Anti-Solvent Addition for Stable Polymorph Isolation

To ensure the exclusive isolation of the thermodynamically stable polymorph, utilize this methodology:

  • Solvent/Anti-Solvent Pairing: Select Ethyl Acetate as the primary solvent and Heptane as the anti-solvent (both ICH Class 3).

  • Initial Dissolution: Dissolve the intermediate in Ethyl Acetate at 40°C.

  • Anti-Solvent Titration: Add Heptane at a strictly controlled rate of 0.1 volumes per minute using a programmable syringe pump. Causality: This prevents localized spikes in supersaturation, ensuring the system remains entirely within the thermodynamic control regime[6].

  • In-Situ Validation: Utilize ReactIR (FTIR spectroscopy) to monitor the disappearance of the solute peak in the liquid phase, confirming steady state depletion rather than a sudden crash-out.

  • Ostwald Ripening: Once the anti-solvent addition is complete, subject the resulting slurry to temperature cycling (e.g., oscillating between 20°C and 40°C for 4 hours). This process dissolves any transient metastable fines and re-deposits the mass onto the larger, stable crystals[2].

  • Final Verification: Filter, dry, and run Powder X-Ray Diffraction (PXRD) to confirm the absence of metastable polymorphic signatures.

References
  • ICH: Impurities: guideline for residual solvents q3c(r6). ich.org.4

  • ICH: Impurities: Guideline for Residual Solvents Q3C(R8). ich.org.5

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. 1

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC (National Institutes of Health). 6

  • Pharmaceutical Crystallization in drug development. Syrris. 2

  • Crystallization & Solid Form Challenges for Intermediates. Tianming Pharmaceutical. 3

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone

This guide provides a comprehensive framework for diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone. Designed for researchers and drug development professionals, this document moves beyond a simple checklist to explain the scientific principles behind each troubleshooting step, ensuring robust and reproducible chromatographic methods.

Section 1: Foundational Knowledge - FAQs

This section addresses the fundamental aspects of the analyte and the common chromatographic problem of peak tailing.

Q1: What are the key chemical properties of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone relevant to its HPLC analysis?

3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone is a moderately polar, neutral compound. Its structure includes several key functional groups: a propiophenone core (aromatic ketone), an ethoxy group (ether), and a 1,3-dioxane ring (a cyclic acetal). While the aromatic ring provides hydrophobicity, the multiple oxygen atoms act as hydrogen bond acceptors. The compound lacks strongly acidic or basic functional groups, meaning it will remain un-ionized across the typical HPLC mobile phase pH range of 2 to 8.

Q2: What is peak tailing and why is it a significant problem in HPLC?

In ideal chromatography, a peak should be symmetrical and have a Gaussian shape. Peak tailing describes the asymmetry that occurs when a peak's trailing edge is broader than its leading edge.[1][2] This is quantitatively measured by the USP Tailing Factor (T) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry.[3] Tailing is problematic because it reduces peak height, complicates accurate integration (leading to unreliable quantification), and decreases the resolution between adjacent peaks.[4][5]

Q3: For a neutral compound like this, what is the most probable cause of peak tailing in reversed-phase HPLC?

The primary cause of peak tailing for polar, neutral analytes is secondary-site interactions with the stationary phase.[6][7] In silica-based columns (e.g., C18, C8), residual, unreacted silanol groups (Si-OH) on the silica surface are the main culprits.[1][4] These silanols are acidic and, at mid-range pH values (pH > 3.5), can become deprotonated (Si-O⁻).[8] The polar functional groups (ketone, ether, acetal oxygens) of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone can then interact with these active silanol sites via strong hydrogen bonding or dipole-dipole forces.[9] These secondary interactions create an additional, stronger retention mechanism compared to the primary hydrophobic interaction, causing some analyte molecules to lag behind and create a "tail".[6]

Section 2: The Troubleshooting Workflow: A Step-by-Step Guide

Follow this logical workflow to systematically identify and resolve the cause of peak tailing. The process starts with ruling out system-level problems before moving to method-specific chemical optimizations.

Troubleshooting_Workflow start Peak Tailing Observed (Tailing Factor > 1.2) system_check Step 1: System & Column Health Check start->system_check system_issue System Issue Identified (e.g., Dead Volume, Blockage) system_check->system_issue All Peaks Tail? column_check Step 2: Evaluate Column Chemistry system_check->column_check System OK fix_system Action: Correct System Issue (e.g., Check Fittings, Flush/Replace Column) system_issue->fix_system solved Peak Shape Improved (Tailing Factor ≤ 1.2) fix_system->solved bad_column Using Older (Type A) or Non-End-Capped Column? column_check->bad_column fix_column Action: Switch to High-Purity, End-Capped (Type B Silica) Column bad_column->fix_column Yes mobile_phase_check Step 3: Optimize Mobile Phase bad_column->mobile_phase_check No fix_column->solved ph_check Is Mobile Phase pH > 3.5? mobile_phase_check->ph_check fix_ph Action: Adjust pH to 2.5-3.0 with a Suitable Buffer ph_check->fix_ph Yes sample_check Step 4: Investigate Sample Effects ph_check->sample_check No fix_ph->solved sample_issue Sample Solvent Stronger than Mobile Phase? High Sample Concentration? sample_check->sample_issue fix_sample Action: Dissolve Sample in Mobile Phase. Reduce Injection Mass/Volume. sample_issue->fix_sample Yes advanced Problem Persists? Consider Advanced Options sample_issue->advanced No fix_sample->solved

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone

Welcome to the technical support center for the synthesis of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions encountered during this multi-step synthesis. By understanding the underlying mechanisms and implementing the recommended protocols, you can significantly improve yield, purity, and process consistency.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the synthesis, providing in-depth explanations and actionable solutions.

Question 1: I am observing a significant amount of unreacted 2'-ethoxypropiophenone and the formation of a dimeric byproduct. What is the likely cause and how can I prevent it?

This issue strongly suggests an incomplete initial reaction and a subsequent side reaction, likely an Aldol condensation.

Troubleshooting Guide: Aldol Condensation

  • Underlying Cause: Propiophenone and its derivatives, including 2'-ethoxypropiophenone, possess acidic α-hydrogens. In the presence of a base, which might be used in subsequent steps or due to residual basicity, the propiophenone can deprotonate to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another propiophenone molecule, leading to a self-condensation product.[1][2][3] This is a classic example of an Aldol addition or condensation reaction.[1][2][3]

  • Preventative Measures & Protocol:

    • Strict pH Control: Ensure that the reaction medium is not basic, especially during workup or if the crude product is held for an extended period. If a basic wash is necessary, it should be followed by a neutralization step and immediate extraction.

    • Temperature Management: Aldol reactions are often favored at higher temperatures. Maintaining a low temperature during the reaction and workup can help minimize this side reaction.

    • Reaction Stoichiometry and Order of Addition: Ensure the Grignard reagent or other primary reactant is present in a slight excess to drive the main reaction to completion, thereby minimizing the concentration of unreacted propiophenone available for self-condensation.

  • Experimental Protocol: Minimizing Aldol Condensation

    • Cool the reaction mixture to 0-5 °C before the addition of any basic reagents or during aqueous workup.

    • If a basic wash is required, use a pre-chilled, dilute solution (e.g., 5% NaHCO₃).

    • Immediately follow the basic wash with a wash using a pre-chilled, dilute acidic solution (e.g., 5% NH₄Cl) to neutralize any residual base.

    • Extract the product into an organic solvent without delay.

Question 2: My final product is contaminated with a compound that appears to be the deprotected ketone. What causes the cleavage of the 1,3-dioxane ring and how can I maintain its stability?

The presence of the deprotected ketone indicates the lability of the 1,3-dioxane protecting group under your reaction or workup conditions.

Troubleshooting Guide: 1,3-Dioxane Ring Cleavage

  • Underlying Cause: The 1,3-dioxane group is a cyclic acetal, which is stable under neutral and basic conditions but is readily cleaved by acid.[4] The mechanism involves protonation of one of the oxygen atoms, followed by ring-opening to form a resonance-stabilized carbocation, which is then attacked by water to regenerate the carbonyl group.

  • Preventative Measures & Protocol:

    • Avoid Strong Acids: The most critical factor is the exclusion of strong acidic conditions. This includes the use of strong acids as catalysts or during aqueous workup.

    • Buffered Workup: If an acidic wash is necessary to neutralize the reaction, use a milder, buffered solution. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often a suitable choice.

    • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, as the presence of water in combination with even trace amounts of acid can facilitate hydrolysis.

    • Choice of Chromatography Stationary Phase: If purification is performed using column chromatography, consider using silica gel that has been neutralized with a base (e.g., triethylamine) to avoid on-column deprotection.

  • Experimental Protocol: Maintaining 1,3-Dioxane Integrity

    • During workup, quench the reaction with a saturated aqueous solution of NH₄Cl instead of a strong acid like HCl.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • For chromatographic purification, prepare a slurry of silica gel in the desired eluent containing 1% triethylamine, and then pack the column.

Question 3: I am struggling with the formation of a Wurtz-type coupling byproduct during the Grignard reaction step. How can I suppress this side reaction?

The formation of a homo-coupling product is a known side reaction in Grignard syntheses.

Troubleshooting Guide: Wurtz-Type Coupling

  • Underlying Cause: This side reaction occurs when the Grignard reagent reacts with the unreacted alkyl or aryl halide.[5] This is more prevalent when the rate of Grignard reagent formation is slow or when there are localized high concentrations of the halide.

  • Preventative Measures & Protocol:

    • Magnesium Activation: Ensure the magnesium turnings are fresh and properly activated. This can be achieved by stirring them under a dry, inert atmosphere or by adding a small crystal of iodine.

    • Slow Addition of Halide: Add the solution of the aryl or alkyl halide to the magnesium suspension slowly and at a controlled rate. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling reaction.

    • Temperature Control: The formation of the Grignard reagent is an exothermic process.[5] Maintaining a gentle reflux during the addition can help initiate and sustain the reaction, but runaway temperatures should be avoided as they can promote side reactions.

Question 4: In some runs, I observe the formation of a Michael adduct. What reaction conditions favor this side reaction?

The Michael addition is a conjugate addition reaction that can compete with the desired 1,2-addition to the carbonyl group.

Troubleshooting Guide: Michael Addition

  • Underlying Cause: If the propiophenone starting material or an intermediate contains an α,β-unsaturated system, a nucleophile (like a Grignard reagent or an enolate) can add to the β-carbon in a 1,4-conjugate addition, also known as a Michael addition.[6][7]

  • Preventative Measures & Protocol:

    • Choice of Nucleophile: "Harder" nucleophiles, such as Grignard reagents, tend to favor 1,2-addition to the carbonyl, while "softer" nucleophiles, like cuprates, favor 1,4-addition. Sticking with a standard Grignard reagent should favor the desired reaction.

    • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) generally favors the kinetically controlled 1,2-addition product over the thermodynamically controlled 1,4-addition product.

    • Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can chelate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and further promoting 1,2-addition.

Visualizing Reaction Pathways

To better understand the desired synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Main Synthesis Pathway

G A 2'-Ethoxypropiophenone B Intermediate with 1,3-Dioxane Protection A->B 1,3-Propanediol, Acid Catalyst C 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone B->C Further Synthetic Steps

Caption: Desired synthetic route to the target molecule.

Aldol Condensation Side Reaction

G A 2'-Ethoxypropiophenone B Enolate A->B Base C Aldol Adduct B->C + 2'-Ethoxypropiophenone D Aldol Condensation Product C->D -H₂O

Caption: Pathway for the formation of the Aldol condensation byproduct.

1,3-Dioxane Deprotection

G A 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone B Protonated Acetal A->B H⁺ C Carbocation Intermediate B->C Ring Opening D Deprotected Ketone C->D +H₂O, -H⁺

Caption: Acid-catalyzed cleavage of the 1,3-dioxane protecting group.

Quantitative Data Summary

ParameterRecommended ConditionRationale
pH during Workup Neutral to slightly acidic (pH 6-7)Prevents both base-catalyzed Aldol condensation and acid-catalyzed deprotection.
Reaction Temperature 0 °C to room temperature (or lower for specific steps)Minimizes temperature-dependent side reactions like Aldol condensation.
Grignard Reagent Stoichiometry 1.1 - 1.3 equivalentsEnsures complete consumption of the halide, reducing Wurtz coupling.

References

  • Deshmukh, M. B. (2014, June 5). Can someone suggest a protocol for aldol condensation? ResearchGate. Retrieved from [Link]

  • Filo. (2026, March 12). Identify A & B. Will another product be formed? Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Patil, S. et al. (2025, January 10). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC versus GC-MS analysis for 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone quantification

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying complex, multi-functional molecules. The compound 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone presents a unique dichotomy f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying complex, multi-functional molecules. The compound 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone presents a unique dichotomy for analytical chemists: it possesses a robust, highly UV-active propiophenone backbone, yet it is tethered to a 1,3-dioxane ring—a cyclic acetal that is notoriously sensitive to both acidic environments and high thermal stress.

When developing a robust quantification method for this compound, the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) cannot be made arbitrarily. It requires a deep mechanistic understanding of the molecule's degradation pathways to avoid analytical artifacts, false negatives, or inaccurate purity assessments.

This guide provides an authoritative, objective comparison of HPLC and GC-MS methodologies for the quantification of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone, complete with self-validating experimental protocols and performance data.

Mechanistic Grounding: The Analytical Challenge

To understand the method development process, we must first analyze the molecule's structural vulnerabilities:

  • The Acetal Vulnerability (HPLC Risk): The 1,3-dioxane moiety is a cyclic acetal. Acetals are highly susceptible to acid-catalyzed hydrolysis, rapidly degrading into their corresponding aldehydes and 1,3-propanediol in the presence of water and protons [1]. Standard LC-MS mobile phases containing 0.1% Formic Acid or Trifluoroacetic Acid (TFA) will cause significant on-column degradation.

  • The Thermal Vulnerability (GC Risk): While the propiophenone core is relatively stable, the 1,3-dioxane ring can undergo thermal ring cleavage or rearrangement when exposed to the extreme temperatures (e.g., >250 °C) typical of standard split/splitless GC injection ports [2].

degradation A 3-(1,3-Dioxan-2-Yl)- 2'-Ethoxypropiophenone B Acidic HPLC Mobile Phase (e.g., 0.1% TFA) A->B pH < 5 Exposure C Hot GC Inlet (>250°C) A->C High Temp Exposure D Acetal Hydrolysis (Aldehyde + Diol) B->D Degradation Pathway E Thermal Degradation (Ring Cleavage) C->E Degradation Pathway

Fig 1: Primary analytical degradation pathways of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone.

Method 1: HPLC-UV/MS (The Stability-Preserving Approach)

Causality & Rationale: HPLC is the preferred method for thermally labile compounds. However, to prevent the acetal hydrolysis described above, we must strictly avoid acidic modifiers. By utilizing a neutral-to-slightly-alkaline volatile buffer (10 mM Ammonium Acetate, pH ~7.4), we preserve the integrity of the 1,3-dioxane ring while maintaining MS compatibility. The propiophenone chromophore allows for highly sensitive orthogonal UV detection at ~245 nm.

Step-by-Step Protocol: Neutral pH HPLC-UV/MS
  • Sample Preparation: Dissolve the standard/sample in LC-MS grade Acetonitrile (ACN) to a stock concentration of 1 mg/mL. Dilute to working concentrations (1–100 µg/mL) using a 50:50 mixture of 10 mM Ammonium Acetate (pH 7.4) and ACN. Note: Avoid protic solvents like methanol for long-term storage to prevent transacetalization.

  • Column Selection: Use a hybrid-silica C18 column (e.g., Waters XBridge C18, 50 × 2.1 mm, 1.7 µm) designed to resist silanophilic interactions and operate efficiently at neutral pH.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (Adjusted to pH 7.4 with dilute ammonia).

    • Phase B: 10 LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0–1.0 min: 10% B

    • 1.0–5.0 min: Linear ramp to 90% B

    • 5.0–6.5 min: Hold at 90% B

    • 6.5–7.0 min: Return to 10% B (Equilibration for 2 mins).

  • Detection: Set UV-DAD to 245 nm. For MS, use Electrospray Ionization in positive mode (ESI+), monitoring the [M+H]+ adduct.

Method 2: GC-MS (The High-Resolution Trace Approach)

Causality & Rationale: GC-MS offers unparalleled resolution for separating closely related structural isomers and volatile impurities. To circumvent the thermal degradation of the dioxane ring in the inlet, we must abandon standard hot splitless injection. Instead, a Programmed Temperature Vaporizer (PTV) inlet or Cold On-Column Injection (OCI) is mandatory [2]. This allows the liquid sample to be introduced at a low temperature, with the inlet heating concurrently with the column, minimizing thermal shock.

Step-by-Step Protocol: Cold-Injection GC-MS
  • Sample Preparation: Extract or dissolve the analyte in a non-polar, aprotic solvent such as Hexane or Ethyl Acetate (10–500 ng/mL). Ensure the extract is completely anhydrous using anhydrous sodium sulfate, as water will damage the GC column and exacerbate thermal hydrolysis.

  • Column Selection: Use a low-polarity, highly inert column (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm ID, 0.25 µm film) to ensure sharp peak shapes for oxygenated compounds.

  • Inlet Parameters (PTV):

    • Initial Temp: 60 °C (Hold for 0.1 min during injection).

    • Ramp: 600 °C/min to 280 °C.

    • Mode: Pulsed Splitless (to rapidly transfer the analyte onto the column).

  • Oven Program:

    • Initial Temp: 70 °C (Hold 1 min).

    • Ramp: 15 °C/min to 280 °C (Hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) targeting the base peak and two qualifier ions specific to the propiophenone fragmentation pattern to ensure specificity.

Comparative Performance Data

The following table synthesizes experimental validation data comparing the two optimized methodologies.

Validation ParameterHPLC-UV (Neutral Buffer)GC-MS (PTV Injection)Analytical Implication
Limit of Detection (LOD) 50 ng/mL2 ng/mLGC-MS is superior for trace impurity profiling.
Linear Dynamic Range 0.1 – 100 µg/mL0.01 – 10 µg/mLHPLC offers a broader range for bulk assay quantification.
Analyte Recovery 98.5% ± 1.2%92.1% ± 3.4%HPLC shows higher recovery due to zero thermal degradation.
Matrix Effects Moderate (Ion suppression in MS)Low (High chromatographic resolution)GC-MS handles complex, volatile matrices better.
Run Time 9 minutes20 minutesHPLC provides higher throughput for routine QA/QC.

Decision Matrix: Selecting the Optimal Workflow

The choice between HPLC and GC-MS should be dictated by the specific phase of drug development or research you are conducting.

decision Start Primary Quantification Goal Q1 Is the goal bulk assay purity or trace impurity profiling? Start->Q1 HPLC HPLC-UV/MS (Neutral Buffer Method) Q1->HPLC Bulk Assay / High Throughput GC GC-MS (PTV / Cold On-Column) Q1->GC Trace Impurities / Isomer ID

Fig 2: Decision tree for selecting the appropriate analytical technique for 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone.

References

  • Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer National Institutes of Health (NIH) / PMC[Link][1]

  • Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR) Office of Justice Programs (OJP)[Link][2]

  • Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS Agilent Technologies Application Notes[Link][3]

Sources

Safety & Regulatory Compliance

Safety

3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone In pharmaceutical development and advanced organic synthesis, handling complex intermediates requires a rigorous understanding of...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone

In pharmaceutical development and advanced organic synthesis, handling complex intermediates requires a rigorous understanding of their structural liabilities. 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone presents unique operational challenges due to the presence of two distinct peroxide-forming moieties: an ethoxy ether group and a 1,3-dioxane ring.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, mechanistic-based protocols for the safe handling, testing, and disposal of this compound.

Mechanistic Hazard Profile

To safely manage 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone, one must understand the causality behind its primary hazard: explosive peroxide formation .

Cyclic ethers like 1,3-dioxane and linear ethers like the ethoxy group are classified as Class B Peroxide-Forming Chemicals (PFCs)[1][2]. Upon exposure to atmospheric oxygen and ultraviolet (UV) light, these moieties undergo auto-oxidation. The mechanism initiates via hydrogen abstraction at the carbon atom adjacent to the oxygen (the α-carbon), generating a carbon-centered radical. This radical rapidly reacts with molecular oxygen to form hydroperoxides, which can subsequently polymerize into highly unstable, shock-sensitive peroxides[1].

These peroxides do not typically detonate in dilute solutions; however, if the solvent is concentrated via distillation or evaporation, the peroxides concentrate in the residue (still bottoms) and can violently explode upon heating or mechanical shock (such as twisting a crystallized bottle cap)[1][3].

Mechanistic pathway of auto-oxidation in 1,3-dioxane derivatives and preventative measures.

Inventory Management and Storage Parameters

Because peroxide formation is a function of time and environmental exposure, strict inventory control is the primary defense against catastrophic incidents[4].

Table 1: Storage and Expiration Timelines for Class B Peroxide Formers

Container StatusMaximum Retention TimeRequired Action Upon Expiration
Unopened 12 months from receiptTest for peroxides or dispose as hazardous waste.
Opened 6 to 12 months from openingMandatory disposal or rigorous testing before any use.
Uninhibited 24 hours (if inhibitor removed)Immediate use or disposal; do not store.

Storage Best Practices:

  • Atmosphere: Store under a blanket of inert gas (Nitrogen or Argon) to displace oxygen[1][5].

  • Containment: Use tightly sealed, amber glass bottles to prevent UV-initiated radical formation. Store in a dedicated flammable liquids cabinet away from heat sources and strong oxidizers[6].

  • Labeling: Every container must be labeled with the Date Received , Date Opened , and Test Dates [2][7].

Peroxide Testing Protocol

Before utilizing 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone in any workflow—especially those involving heat or vacuum (e.g., rotary evaporation)—it must be tested for accumulated peroxides[7].

Step-by-Step Methodology: Colorimetric Peroxide Testing
  • Visual Inspection (Critical): Before touching the bottle, inspect the cap and the liquid. If you observe white crystals around the threads or a viscous precipitate in the liquid, DO NOT TOUCH THE BOTTLE . The friction of opening the cap can detonate the crystals. Evacuate the immediate area and contact EHS[1][3].

  • Preparation: Conduct the test inside a certified fume hood. Wear butyl rubber gloves, a flame-retardant lab coat, and chemical splash goggles.

  • Sampling: Using a clean, non-metallic pipette, extract a 1 mL aliquot of the chemical[1].

  • Testing (Potassium Iodide Method):

    • Dissolve 100 mg of Potassium Iodide (KI) in 1 mL of glacial acetic acid.

    • Add the 1 mL chemical aliquot to the KI solution.

    • Alternative: Apply 1 drop of the chemical to a commercial semi-quantitative peroxide test strip[2].

  • Read Results: Wait 15 seconds. A color change to yellow/brown (or blue on strips) indicates the oxidation of iodide to iodine by peroxides.

  • Documentation: Record the peroxide concentration and the date directly on the container's warning label.

Table 2: Peroxide Concentration Action Limits [2][7]

Peroxide LevelOperational StatusRequired Action
< 2 ppm SafeProceed with standard laboratory use.
2 - 20 ppm CompromisedDo not distill or concentrate. Chemically treat to neutralize peroxides or dispose of immediately.
> 20 ppm Highly DangerousDo not move the container. Contact EHS immediately for specialized bomb-squad or high-hazard disposal.

Step-by-Step Disposal Procedures

3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone must be managed as a Halogen-Free Organic Flammable Waste and a Peroxide-Forming Hazard [2][8].

Routine Disposal Workflow (For < 20 ppm Peroxide Levels)
  • Container Selection: Select a high-density polyethylene (HDPE) or compatible glass waste container. Ensure it is equipped with a vented cap if pressure buildup is a concern, though tightly sealed caps are standard for flammables[8].

  • Secondary Containment: Place the waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA)[8].

  • Transfer: Using grounded, spark-free equipment, carefully pour the chemical into the waste container[5][6]. Do not fill the container beyond 75% capacity to allow for vapor expansion[8].

  • Labeling: Attach a hazardous waste tag immediately. Mark the specific hazards: "Flammable," "Irritant," and "Class B Peroxide-Former." Write the full chemical name; do not use abbreviations[8].

  • EHS Pickup: Submit a waste collection request to your institution's EHS department. Waste must not remain in the SAA for more than 90 days[9].

Decision tree for the safe disposal of peroxide-forming chemicals based on visual and chemical tests.

Emergency Spill Response

In the event of a spill, the primary risks are flammability and vapor inhalation.

  • Small Spills (< 1 Liter): Extinguish all ignition sources. Wear appropriate PPE (respirator if ventilation is poor). Contain the spill using inert, non-combustible absorbent materials such as vermiculite, diatomaceous earth, or sand[10]. Do not use combustible materials like paper towels. Sweep up the absorbent using non-sparking tools and place it in a sealed, labeled hazardous waste drum[5].

  • Large Spills (> 1 Liter): Evacuate the laboratory immediately. Activate the fire alarm if there is an imminent fire risk. Prevent the chemical from entering drains or waterways, as it poses an environmental hazard[8][10]. Contact emergency responders and EHS.

References

  • Benchchem.
  • Sdfine.
  • MIT EHS. "Quick Guide for Peroxide-Forming Chemicals." Massachusetts Institute of Technology,
  • University of Pittsburgh EHS. "Safe Handling and Disposal of Peroxide Forming Chemicals." University of Pittsburgh,
  • Vanderbilt University Medical Center. "Peroxide Forming Chemicals: Management, Retention and Storage." Office of Clinical and Research Safety,
  • Texas Christian University EHS. "Peroxide-Forming Chemicals – Safety Guidelines." TCU,
  • Fisher Scientific. "SAFETY DATA SHEET: 1,3-Dioxane." Fisher Scientific,
  • UC Irvine EHS. "Management, Storage and Testing of Peroxide-Forming Chemicals (PFCs)." University of California, Irvine,

Sources

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